N-Formyl-Met-Leu-Phe-o-fluorobenzylamide

描述

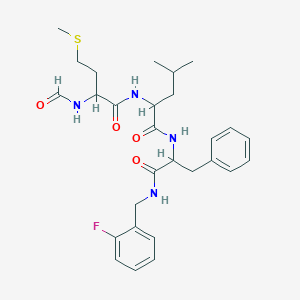

N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide is a complex organic compound that features a variety of functional groups, including amides, fluorinated aromatic rings, and sulfanyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide typically involves multi-step organic synthesis. Key steps may include:

Formation of the fluorinated aromatic amine: This can be achieved through nucleophilic aromatic substitution reactions.

Amide bond formation: Using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

Introduction of the sulfanyl group: This might involve thiol-ene reactions or nucleophilic substitution with thiol-containing reagents.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or mCPBA.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

Substitution: The fluorinated aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, mCPBA.

Reducing agents: LiAlH4, NaBH4.

Coupling reagents: EDCI, DCC.

Bases: DIPEA, TEA.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

科学研究应用

Biological Activities

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is primarily recognized for its role as a potent chemoattractant for neutrophils. The compound interacts with formyl peptide receptors (FPRs) on these immune cells, triggering intracellular signaling pathways that enhance chemotaxis towards sites of inflammation or infection.

Key Mechanisms of Action

- Chemoattraction : The compound effectively directs neutrophils to areas requiring immune response, facilitating the body's defense mechanisms against pathogens.

- Receptor Interaction : It binds specifically to FPR1 and FPR2 receptors, leading to cellular activation and superoxide release, which are crucial for pathogen clearance.

Immunological Studies

This compound has been extensively studied for its implications in immune response modulation. Research indicates that it can enhance the migration of neutrophils and other immune cells to infection sites, making it a valuable tool in understanding inflammatory diseases.

Cancer Research

The compound's ability to modulate immune cell behavior has potential applications in cancer therapy. By directing immune cells to tumor sites, it may enhance the efficacy of immunotherapeutic strategies.

Drug Development

As a model compound for designing new immunomodulatory agents, this compound serves as a basis for synthesizing analogs with improved pharmacological properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neutrophil Migration | Demonstrated that this compound significantly increases neutrophil migration in response to bacterial infection models. |

| Study 2 | Cancer Immunotherapy | Showed that the compound enhances the infiltration of cytotoxic T cells into tumors, suggesting its role as an adjuvant in cancer treatments. |

| Study 3 | Inflammatory Diseases | Investigated its effects on chronic inflammation models, revealing potential therapeutic benefits in conditions like rheumatoid arthritis. |

作用机制

The mechanism of action of N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide would depend on its specific biological target. Generally, it could involve:

Binding to active sites: Inhibiting enzyme activity by occupying the active site.

Receptor interaction: Modulating receptor activity by binding to receptor sites.

Pathway modulation: Affecting signaling pathways by interacting with key proteins.

相似化合物的比较

Similar Compounds

- **N-[1-[(2-chlorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide

- **N-[1-[(2-bromophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide

Uniqueness

Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.

Sulfanyl Group: This group can enhance binding affinity to certain biological targets.

生物活性

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is a synthetic derivative of the tripeptide N-Formyl-Met-Leu-Phe (fMLP), known for its significant biological activity, particularly in immunology. This compound is primarily recognized for its role as a potent chemoattractant for neutrophils, contributing to immune responses and cell signaling.

Chemical Structure and Properties

- Molecular Formula : C₂₁H₂₅N₃O₂S

- Molecular Weight : Approximately 426.51 g/mol

- Structure : The compound features a formyl group, methionine, leucine, and phenylalanine residues along with an o-fluorobenzylamide moiety, which enhances its stability and biological activity.

This compound functions as an agonist for the formyl peptide receptor 1 (FPR1), which is predominantly expressed on neutrophils. The interaction between the compound and FPR1 initiates a series of intracellular signaling pathways that lead to:

- Chemotaxis : The directed movement of neutrophils towards sites of inflammation or infection.

- Cell Activation : Enhanced degranulation and superoxide production, critical for microbial killing.

Interaction with Neutrophils

Research indicates that this compound binds specifically to FPR1 with a dissociation constant (Ki) of approximately 38 nM, demonstrating its high affinity for this receptor . This binding triggers intracellular signaling cascades involving GTP-binding proteins that regulate various neutrophil functions, including:

- Cell Migration : Increased expression of adhesion molecules facilitating neutrophil migration to inflamed tissues.

- Reactive Oxygen Species (ROS) Production : Enhanced production of ROS necessary for pathogen clearance.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Chemotaxis | Induces neutrophil migration towards inflammatory sites. |

| Degranulation | Stimulates release of enzymes from neutrophil granules. |

| Superoxide Production | Promotes generation of reactive oxygen species. |

| Inflammatory Response Modulation | Influences cytokine release and immune cell recruitment. |

Study 1: Neutrophil Activation by fMLP Derivatives

A study investigated the effects of various fMLP derivatives, including this compound, on human neutrophils. The findings demonstrated that this compound significantly enhanced neutrophil chemotaxis and superoxide production compared to controls .

Study 2: Role in Inflammatory Diseases

Research has shown that patients with chronic inflammatory conditions exhibit altered responses to fMLP derivatives. For instance, increased receptor expression was noted in neutrophils from patients with emphysema, correlating with heightened chemotactic responses . This suggests a potential role for this compound in understanding and treating inflammatory diseases.

属性

IUPAC Name |

N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-9-5-4-6-10-20)26(35)30-17-21-11-7-8-12-22(21)29/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOZIPKEOGLEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400955 | |

| Record name | N-Formyl-Met-Leu-Phe-o-fluorobenzylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-02-9 | |

| Record name | N-Formyl-Met-Leu-Phe-o-fluorobenzylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。